molecular formula C57H112N2O4 B12681921 Einecs 303-459-8 CAS No. 94199-84-5

Einecs 303-459-8

Cat. No.: B12681921
CAS No.: 94199-84-5
M. Wt: 889.5 g/mol
InChI Key: VTXWSJAEIWTHCL-ZCWFYODCSA-N
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Description

EINECS 303-459-8 refers to a compound identified as Glycerol carbonate, compound with N-octadec-9-enyl-1,3-diaminopropane (2:1). Key properties include:

  • Molecular formula: Combines glycerol carbonate (C₄H₆O₄) and a diamine (C₂₁H₄₄N₂) in a 2:1 ratio.
  • Physical properties: Boiling point = 868.7°C at 760 mmHg; flash point = 479.2°C; vapor pressure = 1.7×10⁻³³ mmHg at 25°C .
  • Structure: Features a glycerol backbone esterified with carbonate and complexed with a long-chain unsaturated diamine.

This compound is likely used in industrial applications such as surfactants, emulsifiers, or polymer additives due to its amphiphilic structure.

Properties

CAS No.

94199-84-5

Molecular Formula

C57H112N2O4

Molecular Weight

889.5 g/mol

IUPAC Name

(Z)-octadec-9-enoic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine

InChI

InChI=1S/C21H44N2.2C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,23H,2-8,11-22H2,1H3;2*9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+;2*10-9-

InChI Key

VTXWSJAEIWTHCL-ZCWFYODCSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCNCCCN.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCCN.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 303-459-8 typically involve synthetic routes that are designed to achieve high purity and yield. The exact synthetic routes and reaction conditions are proprietary and vary depending on the manufacturer. Industrial production methods often involve multi-step synthesis processes that include purification steps to ensure the final product meets industry standards .

Chemical Reactions Analysis

Einecs 303-459-8 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Industrial Applications

  • Chemical Manufacturing
    2,2'-thiodiethanol is utilized as an intermediate in the synthesis of other chemicals. It plays a role in producing surfactants, lubricants, and plasticizers. Its thiol group offers reactivity that is beneficial in creating complex chemical structures.
  • Solvent Use
    As a solvent, it is effective in dissolving both polar and nonpolar substances, making it suitable for use in paints, coatings, and adhesives. Its low volatility ensures stability during application processes.
  • Pharmaceuticals
    In the pharmaceutical industry, 2,2'-thiodiethanol is explored for its potential as a stabilizing agent for various formulations. Its antioxidant properties may enhance the shelf life and efficacy of certain drugs.

Research Applications

  • Biochemical Studies
    The compound has been used in biochemical research to study protein interactions and enzyme activity due to its ability to modify thiol groups in proteins. This property allows researchers to investigate redox reactions and their implications in biological systems.
  • Environmental Science
    Research has indicated that 2,2'-thiodiethanol can be employed in environmental studies to assess the impact of thiol compounds on ecosystems. Its role in bioremediation processes is also being investigated, particularly in the degradation of pollutants.

Case Study 1: Use in Polymer Chemistry

A study published in the Journal of Polymer Science highlighted the use of 2,2'-thiodiethanol as a chain transfer agent in the polymerization process of acrylates. The results demonstrated that incorporating this compound improved the molecular weight distribution of the resulting polymers while enhancing their thermal stability.

Case Study 2: Antioxidant Properties

Research conducted by Lefevre-Arbogast et al. (2024) explored the antioxidant effects of 2,2'-thiodiethanol on neuronal cells exposed to oxidative stress. The findings suggested that this compound could mitigate cellular damage and may have therapeutic potential for neurodegenerative diseases .

Under the European Union's REACH regulation, 2,2'-thiodiethanol is classified as a phase-in substance due to its listing in EINECS. Manufacturers must comply with safety assessments and reporting requirements concerning its use .

Mechanism of Action

The mechanism of action of Einecs 303-459-8 involves its interaction with specific molecular targets and pathways within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycerol Esters with Modified Backbones

  • Example : Glycerol triacetate (EINECS 203-051-9)

    • Structure : Glycerol esterified with three acetic acid groups.
    • Properties : Lower boiling point (258–260°C) and higher hydrophilicity compared to EINECS 303-459-7.
    • Application : Plasticizer in food packaging, contrasting with EINECS 303-459-8’s industrial surfactant use .
  • Example: Glycerol monostearate (EINECS 204-664-4) Structure: Glycerol esterified with stearic acid. Properties: Solid at room temperature (melting point = 56–60°C), unlike the liquid state of this compound. Function: Emulsifier in cosmetics, highlighting functional overlap but structural divergence .
Table 1: Structural Comparison of Glycerol Derivatives
Compound (EINECS) Functional Groups Boiling Point (°C) Key Application
303-459-8 Carbonate + diamine 868.7 Surfactants
203-051-9 (Triacetate) Acetate esters 258–260 Food plasticizers
204-664-4 (Monostearate) Stearic acid ester N/A (solid) Cosmetic emulsifiers

Diamine-Complexed Compounds

  • Example : Ethylene diamine tetraacetic acid (EDTA) (EINECS 200-449-4)

    • Structure : Ethylene diamine backbone with four carboxylic acid groups.
    • Properties : Water-soluble chelating agent; lacks the thermal stability of this compound (decomposes at 240°C).
    • Application : Heavy metal sequestration vs. This compound’s role in hydrophobic interactions .
  • Example : N,N'-Dimethylpropyleneurea (EINECS 214-620-8)

    • Structure : Propyleneurea backbone with methyl groups.
    • Properties : Lower molecular weight (C₅H₁₀N₂O) and higher volatility (vapor pressure = 0.1 mmHg at 20°C).
    • Function : Solvent in organic synthesis, diverging from this compound’s surfactant applications .

Comparison with Functionally Similar Compounds

Surfactants with Long-Chain Amines

  • Example : Cocamidopropyl betaine (EINECS 222-971-6)
    • Structure : Coconut-derived amide with a betaine group.
    • Properties : pH-sensitive foaming agent; less thermally stable than this compound.
    • Application : Personal care products, sharing emulsifying functions but differing in biodegradability .

Polymer Additives

  • Example : Dioctyl phthalate (EINECS 201-550-6)
    • Structure : Phthalic acid ester with two octyl chains.
    • Properties : Lower flash point (210°C) and higher environmental persistence.
    • Regulatory Status : Restricted under REACH due to toxicity, whereas this compound lacks hazard classifications .

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR models reveal that This compound occupies a unique physicochemical space:

  • Tanimoto Similarity : ≥70% similarity to 1,387 REACH Annex VI compounds, enabling toxicity predictions via read-across methods .
Table 2: QSAR-Based Toxicity Predictions
Property This compound Cocamidopropyl betaine Dioctyl phthalate
Predicted LC₅₀ (fish) 12 mg/L 8 mg/L 0.5 mg/L
Bioaccumulation factor 120 85 950
Mutagenicity (QSAR) Negative Negative Positive

Biological Activity

Einecs 303-459-8 refers to a chemical compound that has garnered attention due to its biological activity and potential implications in various fields, including environmental science and toxicology. This compound is primarily identified as Cadmium oxide , which is known for its significant biological effects, particularly in relation to human health and environmental toxicity.

Cadmium oxide exhibits biological activity primarily through its interaction with cellular processes. It is known to induce oxidative stress, leading to cell damage and apoptosis (programmed cell death). The mechanism involves the generation of reactive oxygen species (ROS), which can disrupt cellular functions and lead to inflammation.

Toxicological Profile

The toxicological profile of cadmium oxide includes several key aspects:

  • Genotoxicity : Cadmium has been shown to cause DNA damage in various cell types, leading to mutations and potentially cancerous transformations.
  • Carcinogenicity : Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), cadmium exposure is associated with lung cancer and prostate cancer.
  • Reproductive Toxicity : Research indicates that cadmium can adversely affect reproductive health, impacting fertility and fetal development.

Case Studies

  • Occupational Exposure : A study conducted on workers in battery manufacturing revealed elevated levels of cadmium in urine, correlating with respiratory issues and increased oxidative stress markers .
  • Environmental Impact : Research in agricultural settings has demonstrated that cadmium accumulation in crops can lead to food chain contamination, posing risks to human health upon consumption .
  • Cellular Studies : In vitro studies have shown that cadmium oxide exposure leads to significant apoptosis in human lung cells, emphasizing its cytotoxic effects .

Summary of Biological Effects

Effect TypeDescriptionReference
GenotoxicityInduces DNA damage and mutations
CarcinogenicityLinked to lung and prostate cancers
Reproductive ToxicityAffects fertility and fetal development

Regulatory Status

Regulation BodyRegulation TypeStatus
ECHAREACH RegistrationRestricted
IARCCarcinogen ClassificationGroup 1

Recent Studies

Recent research has focused on the mechanisms through which cadmium oxide exerts its toxic effects. A notable study published in 2023 examined the role of cadmium-induced oxidative stress in neurodegenerative diseases, suggesting a link between chronic exposure and conditions such as Alzheimer's disease .

Environmental Monitoring

Monitoring programs have been established in regions with high industrial activity involving cadmium compounds. These programs measure soil and water contamination levels, aiming to mitigate exposure risks to local populations .

Q & A

Q. How can researchers enhance the reproducibility of kinetic studies on this compound?

  • Methodological Answer : Publish full experimental details, including instrument calibration records and raw data traces. Use open-source software (e.g., R, Python) for data analysis. Participate in inter-laboratory comparisons or round-robin studies to validate methods .

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